N~2~-methyl-N-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-methyl-N-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides
Mechanism of Action
Target of Action
CBKinase1_002486, also known as N2-methyl-N~1~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide or CBKinase1_014886, is a kinase inhibitor . Kinases are enzymes that phosphorylate specific substrates and play a vital role in signal transduction networks . Aberrant kinase regulation and catalysis are directly associated with more than 200 diseases, especially cancer .
Biochemical Pathways
The compound affects the kinase-related pathways, which are critically involved in tumor progression . Kinases such as tyrosine kinases, Rho kinase, Bruton tyrosine kinase, ABL kinases, and NAK kinases play an important role in the modulation of signaling pathways involved in both cancers and viral infections .
Pharmacokinetics
Kinase inhibitors generally have large apparent volumes of distribution, exceeding the volume of body water by at least 4-fold . They are metabolized primarily via cytochrome P450 (CYP) 3A4 . The bioavailability of kinase inhibitors can be influenced by factors such as food intake .
Result of Action
The compound’s action results in the inhibition of kinase activity, which can lead to the disruption of the signaling pathways that promote cellular proliferation . This can potentially halt the progression of diseases associated with aberrant kinase regulation, such as cancer .
Action Environment
Environmental factors such as diet can influence the compound’s action, efficacy, and stability. For instance, the concomitant intake of a high-fat meal can alter the bioavailability of some kinase inhibitors . Additionally, the compound’s efficacy can be influenced by the patient’s individual characteristics, such as age, sex, body weight, and ethnicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.
Introduction of the Phenoxyphenyl Group: This step might involve a nucleophilic substitution reaction where a phenoxyphenyl halide reacts with the glycinamide backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
N~2~-methyl-N-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the methyl group to a carboxyl group.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The phenoxyphenyl group might be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a sulfide.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly in designing inhibitors or activators of specific biological pathways.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N~2~-methyl-N-(4-phenoxyphenyl)glycinamide: Lacks the sulfonyl group, potentially altering its reactivity and applications.
N~2~-methyl-N-(phenylsulfonyl)glycinamide: Lacks the phenoxyphenyl group, which might affect its binding properties and biological activity.
Uniqueness
N~2~-methyl-N-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of both the phenoxyphenyl and phenylsulfonyl groups, which can confer specific chemical and biological properties. This dual functionality might make it particularly useful in applications requiring specific interactions or reactivity.
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(4-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-23(28(25,26)20-10-6-3-7-11-20)16-21(24)22-17-12-14-19(15-13-17)27-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWRZIOCIZDABL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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